(4-chlorophenyl)[2-fluoro-5-(trifluoromethyl)phenyl]methanamine
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Overview
Description
(4-chlorophenyl)[2-fluoro-5-(trifluoromethyl)phenyl]methanamine is an organic compound with the molecular formula C14H10ClF4N It is a substituted methanamine, characterized by the presence of both chloro and fluoro substituents on the phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-chlorophenyl)[2-fluoro-5-(trifluoromethyl)phenyl]methanamine typically involves multi-step organic reactions. One common method involves the reaction of 4-chlorobenzaldehyde with 2-fluoro-5-(trifluoromethyl)benzylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride, and an acid catalyst like acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(4-chlorophenyl)[2-fluoro-5-(trifluoromethyl)phenyl]methanamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: Halogen substituents on the phenyl rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(4-chlorophenyl)[2-fluoro-5-(trifluoromethyl)phenyl]methanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (4-chlorophenyl)[2-fluoro-5-(trifluoromethyl)phenyl]methanamine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would require detailed experimental studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
- (4-chlorophenyl)[2-fluoro-4-(trifluoromethyl)phenyl]methanamine
- (4-chlorophenyl)[3-fluoro-5-(trifluoromethyl)phenyl]methanamine
- (4-chlorophenyl)[2-fluoro-5-(difluoromethyl)phenyl]methanamine
Uniqueness
(4-chlorophenyl)[2-fluoro
Properties
CAS No. |
1516284-69-7 |
---|---|
Molecular Formula |
C14H10ClF4N |
Molecular Weight |
303.7 |
Purity |
95 |
Origin of Product |
United States |
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